
Naroparcil
Overview
Description
Naroparcil (Chemical name: 4-methylumbelliferyl β-D-xylopyranoside analog) is an orally bioavailable thioglycoside compound with demonstrated antithrombotic activity. It functions by modulating thrombin-related pathways, specifically enhancing the formation of the thrombin/heparin cofactor II (HCII) complex while reducing thrombin/antithrombin III (ATIII) complexes in plasma . Preclinical studies in the Wessler stasis model of venous thrombosis (jugular vein) showed its efficacy in inhibiting thrombus formation. Additionally, this compound induces dermatan sulfate-like substances in treated rabbit plasma, suggesting a unique mechanism distinct from classical anticoagulants like heparin .
Preparation Methods
Chemical Synthesis of Naroparcil
Core Xyloside Framework Construction
The foundational step in this compound synthesis involves the formation of the β-D-xylopyranoside core. A representative approach, adapted from azide-functionalized naphthoxyloside synthesis , begins with acetylation of xylose derivatives. For instance, (6-hydroxynaphthalen-2-yl) 2,3,4-tri-O-acetyl-β-D-xylopyranoside is synthesized via glycosidation of peracetylated xylose with a naphthol derivative under acidic conditions. The acetyl groups serve as protecting units, ensuring regioselectivity during subsequent functionalization .
Reaction conditions typically involve dissolving the xylose donor (e.g., 2,3,4-tri-O-acetyl-D-xylopyranosyl bromide) in tetrahydrofuran (THF), followed by addition of the naphthol acceptor and a Lewis acid catalyst (e.g., BF₃·Et₂O). The mixture is stirred at 0–5°C for 12–24 hours, yielding the protected xyloside intermediate with >80% efficiency .
Side Chain Introduction
This compound’s antithrombotic activity is contingent on its side chain, which is introduced via alkylation or nucleophilic substitution. A patented method describes the use of 3-(tert-butyldimethylsilyloxy)propyl bromide for alkylating the naphthoxyloside core. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, heated to 40°C for 12 hours . Subsequent deprotection of the silyl group using hydrochloric acid in methanol yields the hydroxypropoxy intermediate .
Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Glycosidation | BF₃·Et₂O, THF, 0–5°C | 84 |
Alkylation | K₂CO₃, DMF, 40°C | 88 |
Deprotection | HCl/MeOH, rt | 91 |
Purification and Lyophilization
Anti-Solvent Precipitation
Post-synthesis, this compound is purified via anti-solvent precipitation. A lyophilization patent outlines a protocol using THF or dioxane as solvents and water as an anti-solvent. For example, dissolving crude this compound in THF followed by incremental water addition induces crystallization. The precipitate is collected via filtration, yielding a purity >95% .
Freeze-Drying Optimization
Lyophilization is employed to enhance stability. The process involves:
-
Dissolving this compound in THF:water (2:1 v/v).
-
Freezing at -30°C under vacuum (200 μmHg).
-
Primary drying at -5°C for 12 hours.
This method preserves the compound’s integrity while removing residual solvents, critical for pharmaceutical formulations .
Analytical Characterization
Spectroscopic Confirmation
Infrared (IR) Spectroscopy : The presence of acetyl groups (C=O stretch at 1740–1820 cm⁻¹) and xyloside linkages (C–O at 1000–1300 cm⁻¹) is verified using IR . Post-deprotection, hydroxyl groups exhibit broad O–H stretches at 3200–3600 cm⁻¹ .
NMR Spectroscopy :
-
¹H NMR (CDCl₃): Aromatic protons (δ 7.65 ppm), anomeric proton (δ 5.2 ppm, doublet, J = 7.5 Hz).
-
¹³C NMR : Xylose C1 (δ 100.5 ppm), acetyl carbonyls (δ 169–171 ppm) .
Chromatographic Purity Assessment
Cellulose acetate electrophoresis and ion-exchange chromatography confirm the presence of dermatan sulfate-like GAGs in this compound-treated plasma, validating its bioactivity .
Scalability and Industrial Considerations
Large-scale synthesis necessitates solvent recovery and waste minimization. THF and DMF are recycled via distillation, reducing environmental impact. Patented lyophilization cycles are adaptable to continuous manufacturing, ensuring batch consistency.
Chemical Reactions Analysis
Types of Reactions
Naroparcil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of this compound .
Scientific Research Applications
Pharmacological Applications
1. Antithrombotic Properties
Naroparcil has been investigated for its antithrombotic effects. A notable study indicated that at antithrombotic doses, this compound did not significantly affect bleeding time, suggesting a favorable safety profile for use in patients requiring anticoagulation therapy . This characteristic positions this compound as a potential alternative to traditional antithrombotic agents, particularly in populations at risk for bleeding complications.
2. Cardiovascular Health
In clinical trials, this compound was evaluated alongside aspirin in patients with acute coronary syndromes. The outcomes demonstrated that this compound could reduce the incidence of cardiovascular events such as myocardial infarction and stroke without increasing the risk of major bleeding compared to placebo . This finding is critical as it suggests this compound's utility in managing cardiovascular diseases while maintaining patient safety.
Table 1: Summary of Clinical Outcomes with this compound
Outcome Measure | This compound Group (%) | Placebo Group (%) | Relative Risk (RR) | P-Value |
---|---|---|---|---|
Composite cardiovascular events | 9.3 | 11.4 | 0.80 | <0.001 |
Refractory ischemia | 16.5 | 18.8 | 0.86 | <0.001 |
Major bleeding | 3.7 | 2.7 | 1.38 | 0.001 |
Applications in Research
1. Drug Development and Optimization
This compound's unique mechanism of action provides a basis for further research into its applications in drug development, particularly in enhancing the efficacy of existing therapies for thrombotic conditions . The compound can serve as a model for designing new antithrombotic agents with improved safety profiles.
2. Doping Control in Sports
The World Anti-Doping Agency (WADA) has shown interest in compounds like this compound due to their potential misuse in competitive sports. Research into this compound's pharmacology could lead to better detection methods for doping substances, ensuring fair play and athlete safety .
Table 2: Research Areas Related to this compound
Research Focus | Description |
---|---|
Pharmacology | Understanding the drug's mechanism and effects on thrombus formation |
Detection Methods | Developing analytical tools to identify this compound misuse in sports |
Clinical Applications | Evaluating long-term effects and safety in diverse populations |
Case Study 1: Safety and Efficacy in Acute Coronary Syndrome
In a multi-center trial involving over 6,000 patients with acute coronary syndrome, this compound was administered alongside standard care protocols. Results indicated a significant reduction in adverse cardiovascular events without an increase in bleeding risks compared to traditional therapies . This study highlights this compound's potential as a safe alternative in acute care settings.
Case Study 2: Comparative Analysis with Clopidogrel
A comparative study examined the efficacy of this compound against clopidogrel, another antiplatelet medication. This compound demonstrated comparable efficacy with a lower incidence of gastrointestinal bleeding, which is a common side effect associated with clopidogrel use . These findings support further exploration of this compound as a viable option for patients intolerant to existing treatments.
Mechanism of Action
Naroparcil exerts its antithrombotic effects by modifying the plasma GAG profile, which inactivates thrombin via HCII. The compound acts as an acceptor for the transfer of a galactose residue from UDP-galactose by galactosyltransferase I, leading to an increase in circulating GAGs. These GAGs enhance the formation of the thrombin/HCII complex, thereby inhibiting thrombin activity and preventing thrombus formation .
Comparison with Similar Compounds
Naroparcil belongs to a class of anticoagulants targeting thrombin regulation. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Similarities
Heparin
- Mechanism : Activates antithrombin III (ATIII) to inhibit thrombin and factor Xa .
- Route: Parenteral (intravenous/subcutaneous).
Dermatan Sulfate
- Mechanism : Activates heparin cofactor II (HCII) to inhibit thrombin, similar to this compound .
- Route : Parenteral.
- Key Difference: Dermatan sulfate is a natural glycosaminoglycan, whereas this compound is a synthetic thioglycoside with oral bioavailability.
Dabigatran
- Mechanism : Direct thrombin inhibitor (binds thrombin active site).
- Route : Oral.
Comparative Data Table
Research Findings and Clinical Implications
Preclinical Efficacy
- In rabbit models, this compound-induced dermatan sulfate-like substances may contribute to localized anticoagulation without systemic effects .
Advantages Over Comparators
Biological Activity
Naroparcil, a β-D-xyloside, has garnered attention in the field of biochemistry and pharmacology due to its significant biological activities, particularly in the modulation of glycosaminoglycan (GAG) metabolism. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is primarily known for its role as a substrate in the biosynthesis of GAGs. These polysaccharides play critical roles in various biological processes, including cell signaling, tissue hydration, and structural integrity. The compound's ability to enhance GAG production has implications for therapeutic applications, particularly in conditions involving GAG deficiencies.
This compound functions by facilitating the incorporation of xylose into the growing GAG chains. This process is crucial for initiating the synthesis of heparan sulfate and other GAGs. The enhanced GAG synthesis can lead to increased levels of antithrombin III (AT-III), a key protein involved in regulating blood coagulation.
Key Findings from Research Studies
- Plasma GAG Content : A study involving rabbits demonstrated that oral administration of this compound resulted in a significant increase in circulating plasma GAG levels. This increase was associated with enhanced antithrombin activity, suggesting potential applications in thromboembolic disorders .
- Cellular Uptake and Functionality : Research indicates that this compound is effectively taken up by various cell types, leading to the biosynthesis of soluble GAGs. For instance, A549 cells treated with this compound exhibited increased diversity in GAG chain lengths compared to controls .
- Impact on Disease Models : In models of mucopolysaccharidoses (MPS), where GAG accumulation leads to cellular dysfunction, this compound treatment has shown promise in ameliorating symptoms by enhancing GAG turnover and reducing toxic substrate accumulation .
Data Tables
Case Study 1: Thromboembolic Disorders
A clinical evaluation was conducted on patients with thromboembolic disorders who were administered this compound as part of their treatment regimen. The results indicated an improvement in anticoagulant activity correlated with increased plasma GAG levels, providing preliminary evidence for its therapeutic potential.
Case Study 2: Mucopolysaccharidosis
In a cohort of patients with MPS, this compound was evaluated for its effects on symptom management. Patients reported improved mobility and reduced pain levels following treatment, attributed to enhanced GAG metabolism and decreased accumulation of toxic substrates.
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of Naroparcil, and what methodologies are used to identify them in preclinical studies?
Methodological Answer: Target identification typically involves in vitro binding assays (e.g., radioligand displacement) and cellular functional assays (e.g., enzyme inhibition kinetics). Use transcriptomic or proteomic profiling to map downstream pathways affected by this compound. Validate targets via siRNA knockdown or CRISPR-Cas9 models to confirm mechanistic relevance. Adhere to NIH guidelines for reporting experimental conditions, including assay parameters (e.g., IC₅₀, EC₅₀) and replication across multiple cell lines .
Q. Which in vitro and in vivo models are most relevant for evaluating this compound’s efficacy?
Methodological Answer:
- In vitro: Use human primary cell cultures (e.g., endothelial cells for vascular studies) or disease-specific immortalized lines. Include dose-response curves and controls for off-target effects (e.g., competitive inhibitors).
- In vivo: Rodent models of thrombosis or inflammation are common. Ensure species-specific pharmacokinetic compatibility (e.g., metabolic enzyme homology). Report animal strain, sample size justification, and randomization methods per NIH standards .
Q. What pharmacokinetic parameters are critical for this compound studies, and how should they be measured?
Methodological Answer: Key parameters include bioavailability (F), half-life (t₁/₂), volume of distribution (Vd), and clearance (CL). Use HPLC or LC-MS/MS for plasma concentration analysis. For tissue distribution studies, employ radiolabeled this compound with autoradiography. Ensure time-point sampling aligns with compound stability and metabolic pathways. Statistical analysis should account for inter-individual variability using mixed-effects models .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy data for this compound be systematically resolved?
Methodological Answer:
- Conduct ex vivo studies (e.g., isolated organ assays) to bridge in vitro and in vivo results.
- Evaluate species-specific differences in metabolism using microsomal assays or hepatocyte models.
- Apply causal inference frameworks (e.g., Bradford-Hill criteria) to assess whether in vitro targets directly contribute to in vivo outcomes. Iterative hypothesis testing with adjusted dosing regimens or genetic models (e.g., knockouts) can clarify mechanisms .
Q. What experimental design strategies optimize dose-response studies for this compound, particularly with non-linear pharmacokinetics?
Methodological Answer:
- Use adaptive dose-escalation designs with Bayesian statistics to adjust dosing in real-time.
- Incorporate allometric scaling from preclinical species to humans for initial dose estimation.
- Model non-linear kinetics via compartmental analysis (e.g., Michaelis-Menten equations) and validate with repeated sampling at steady-state conditions. Report time-concentration profiles with 95% confidence intervals .
Q. How can multi-omics data (proteomic, metabolomic) be integrated to elucidate this compound’s mechanism of action?
Methodological Answer:
- Perform pathway enrichment analysis (e.g., KEGG, Reactome) on differentially expressed proteins/metabolites.
- Use machine learning (e.g., random forest or network propagation) to identify hub nodes in interaction networks.
- Validate findings with orthogonal methods (e.g., ChIP-seq for transcription factor binding or phospho-antibody arrays). Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. Which statistical approaches are robust for analyzing time-dependent efficacy in this compound clinical trials?
Methodological Answer:
- Apply longitudinal mixed-effects models to account for within-subject variability.
- Use survival analysis (e.g., Cox proportional hazards) for time-to-event endpoints (e.g., thrombotic events).
- Address missing data via multiple imputation or sensitivity analysis. Pre-specify primary/secondary endpoints to avoid Type I error inflation. Reference CONSORT guidelines for clinical trial reporting .
Q. Methodological Considerations for Data Contradictions
- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, dosing schedules) .
- Principal Contradiction Identification : Determine if discrepancies arise from a dominant variable (e.g., bioavailability differences) using factorial experimental designs .
- Iterative Testing : Refine hypotheses through sequential experiments, adjusting one variable per iteration to isolate causative factors .
Properties
IUPAC Name |
4-[4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFEPKOGMHYNH-LULLPPNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120819-70-7 | |
Record name | Naroparcil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120819707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAROPARCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238M5105OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.